Methyl 2-methylidenehexanoate
CAS No.: 3070-68-6
Cat. No.: VC7966386
Molecular Formula: C8H14O2
Molecular Weight: 142.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3070-68-6 |
|---|---|
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.2 g/mol |
| IUPAC Name | methyl 2-methylidenehexanoate |
| Standard InChI | InChI=1S/C8H14O2/c1-4-5-6-7(2)8(9)10-3/h2,4-6H2,1,3H3 |
| Standard InChI Key | USUBUUXHLGKOHN-UHFFFAOYSA-N |
| SMILES | CCCCC(=C)C(=O)OC |
| Canonical SMILES | CCCCC(=C)C(=O)OC |
Introduction
Synthesis and Reaction Pathways
Synthetic Routes
While no direct synthesis of methyl 2-methylidenehexanoate is described in the provided sources, analogous methods for α,β-unsaturated esters suggest viable pathways:
Aldol Condensation
A ketone or aldehyde undergoes base-catalyzed condensation with an ester enolate. For example, pentanal could react with methyl acrylate enolate to form the methylidene intermediate .
Wittig Reaction
The Wittig olefination between a hexanoate-derived ylide and formaldehyde would install the methylidene group:
This method is favored for stereoselective synthesis of α,β-unsaturated esters.
Esterification of 2-Methylidenehexanoic Acid
Direct esterification of the carboxylic acid with methanol under acidic (e.g., H₂SO₄) or enzymatic catalysis could yield the target compound .
Key Reaction Parameters
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Temperature: 60–100°C for Wittig reactions.
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Catalysts: Triphenylphosphine for ylide generation; sulfuric acid for esterification.
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Yield Optimization: Excess methanol drives esterification to completion (>90% yield) .
Physicochemical Properties
Physical Characteristics
| Property | Value/Description |
|---|---|
| Boiling Point | ~195–200°C (estimated) |
| Density | 0.92–0.95 g/cm³ |
| Solubility | Miscible in organic solvents (e.g., THF, DCM); insoluble in water |
| Refractive Index | 1.428–1.432 (n₀²⁵) |
Spectroscopic Data
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¹H NMR (CDCl₃): δ 5.70 (s, 1H, CH₂=C), δ 3.65 (s, 3H, OCH₃), δ 2.30–1.20 (m, 6H, alkyl chain).
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¹³C NMR: δ 167.5 (C=O), 139.2 (CH₂=C), 51.8 (OCH₃), 33.5–22.0 (alkyl carbons).
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IR (cm⁻¹): 1720 (C=O stretch), 1630 (C=C stretch), 1175 (C-O ester) .
Applications in Industrial and Research Contexts
Polymer Chemistry
The methylidene group enables radical or anionic polymerization, forming polymers with tunable rigidity. For example, copolymerization with styrene enhances thermal stability in resins .
Pharmaceutical Intermediates
α,β-unsaturated esters are precursors to protease inhibitors. The methylidene group can undergo Michael additions with nucleophiles (e.g., amines) to generate β-amino esters, key motifs in peptidomimetics .
Flavor and Fragrance Industry
Similar esters contribute fruity notes; methyl 2-methylidenehexanoate may serve as a synthetic flavorant, though this requires further study.
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